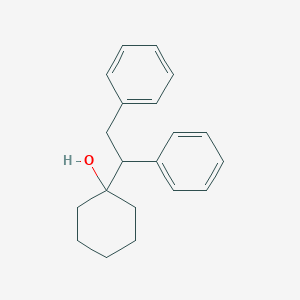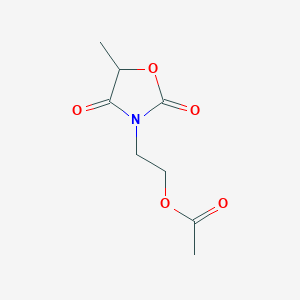![molecular formula C16H14N2O4S B12550367 3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid CAS No. 143876-46-4](/img/structure/B12550367.png)
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a benzylidenehydrazine sulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the benzylidenehydrazine sulfonyl intermediate. This intermediate is then reacted with a phenylprop-2-enoic acid derivative under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidenehydrazine group to hydrazine or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine or amine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzylidenehydrazine sulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoic acid: This compound is used in dye-sensitized solar cells and has similar structural features.
2-(Cyano 3-(4-diphenylamino)phenyl)prop-2-enoic acid: Another compound with similar applications in solar cells and optoelectronic devices.
Uniqueness
3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid is unique due to its specific functional groups and the combination of benzylidenehydrazine sulfonyl and prop-2-enoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
143876-46-4 |
|---|---|
Fórmula molecular |
C16H14N2O4S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-[4-[(benzylideneamino)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H14N2O4S/c19-16(20)11-8-13-6-9-15(10-7-13)23(21,22)18-17-12-14-4-2-1-3-5-14/h1-12,18H,(H,19,20) |
Clave InChI |
FPLAYDUJKFBTCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


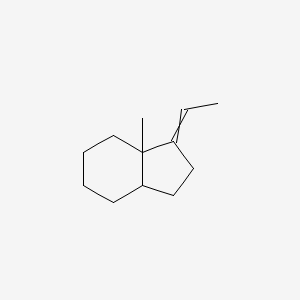
![3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide](/img/structure/B12550299.png)

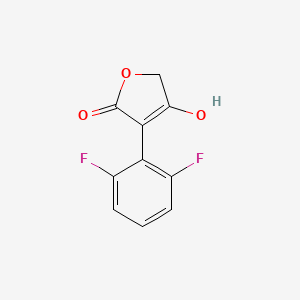
![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
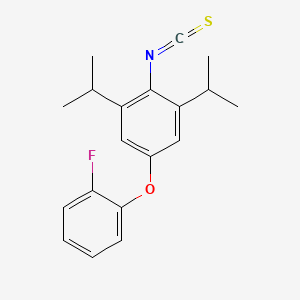
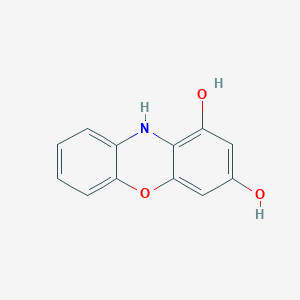

![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

